Product packaging for Glycyl-dl-aspartic acid(Cat. No.:CAS No. 79731-35-4)

Glycyl-dl-aspartic acid

Cat. No.: B3029820
CAS No.: 79731-35-4
M. Wt: 190.15 g/mol
InChI Key: SCCPDJAQCXWPTF-UHFFFAOYSA-N
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Description

Dipeptide Classification and Stereochemical Considerations in Research Studies

Peptides are classified based on the number of amino acid monomers they contain. A molecule consisting of two amino acids joined by a single peptide bond is termed a dipeptide. byjus.comtaylorandfrancis.com This bond forms through a dehydration reaction between the carboxyl group of one amino acid and the amino group of another. byjus.com

Stereochemistry is a critical aspect of amino acid and peptide chemistry. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as L- or D-isomers, which are non-superimposable mirror images of each other. unacademy.comlibretexts.org Naturally occurring amino acids in proteins are typically in the L-configuration. libretexts.org Glycyl-DL-aspartic acid is notable because it contains the achiral amino acid glycine and a racemic mixture of aspartic acid. vulcanchem.comunacademy.com The L-isomer of aspartic acid is a building block of proteins, while the D-isomer is found in some peptides and acts as a neurotransmitter. wikipedia.org The use of the DL-racemic form is particularly valuable in research for creating combinatorial libraries to study enantioselectivity, for instance in protease-catalyzed reactions. vulcanchem.com

Significance of this compound as a Model Compound for Peptide Interaction Research

This compound's structure makes it an important model compound for investigating peptide interactions in various scientific contexts. Its defined composition allows researchers to probe the fundamental forces and reaction mechanisms involving peptide backbones and specific side chains.

A significant area of research is in biomineralization, the process by which living organisms produce minerals. Studies have used the L-isomer component, Glycyl-L-aspartic acid, to understand how peptides influence the formation of calcium carbonate minerals like aragonite, a key component of coral skeletons. acs.orgresearchgate.net Research has shown that Glycyl-L-aspartic acid can inhibit the precipitation rate of aragonite, highlighting the role of specific peptides in controlling mineral growth. acs.orgresearchgate.net In one study, the presence of 2 mM Glycyl-L-aspartic acid significantly lowered the aragonite precipitation rate compared to a control environment. acs.org

Table 2: Influence of Glycyl-L-Aspartic Acid on Aragonite Precipitation Rate

Treatment (at 2 mM) Aragonite Precipitation Rate (nmol m⁻² h⁻¹) Source(s)
Control (No biomolecule) 165.7 (± 19.3) acs.org
Glycine (Gly) 161.4 (± 17.5) acs.org
Aspartic Acid (Asp) 111.4 (± 10.1) acs.org
Glycyl-L-Aspartic Acid (Gly-Asp) 114.7 (± 14.2) acs.org

Data from Gardella et al. (2024), showing mean and standard deviation.

Furthermore, this compound is utilized as a model substrate in kinetic studies. For example, its reaction with ninhydrin (B49086) has been investigated to understand the influence of surfactant micelles on condensation reactions. researchgate.net The study demonstrated that cationic gemini (B1671429) surfactants catalyze the reaction, providing insight into how micro-heterogeneous environments can alter reaction pathways and rates. researchgate.net The observed rate constant (kψ) for the reaction was shown to increase significantly in the presence of these surfactants compared to an aqueous system. researchgate.net

Table 3: Kinetic Data for the Reaction of this compound with Ninhydrin in Cationic Micelles

Surfactant Surfactant Concentration (mol dm⁻³) Rate Constant (kψ) (s⁻¹) Source(s)
Aqueous (No Surfactant) 0 1.7 x 10⁻⁵ researchgate.net
16-4-16 Gemini 30 x 10⁻⁵ 7.5 x 10⁻⁵ researchgate.net
16-5-16 Gemini 30 x 10⁻⁵ 6.5 x 10⁻⁵ researchgate.net
16-6-16 Gemini 30 x 10⁻⁵ 5.5 x 10⁻⁵ researchgate.net

Data from Akram et al. (2015) at pH 5.0 and 70 °C.

The compound's ability to mimic binding sites also makes it valuable in biomedical research, particularly for studying interactions with proteins like integrins, which are crucial for cell adhesion. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O5 B3029820 Glycyl-dl-aspartic acid CAS No. 79731-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPDJAQCXWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17343-03-2, 4685-12-5
Record name NSC523195
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies and Derivatization Research of Glycyl Dl Aspartic Acid

Peptide Synthesis Techniques for Glycyl-DL-Aspartic Acid and Related Dipeptides

The creation of the peptide bond between glycine (B1666218) and DL-aspartic acid, along with the synthesis of its derivatives, employs a variety of established and novel chemical strategies. These methods are foundational to exploring the properties and applications of these molecules.

Acid Chloride and Mixed Anhydride (B1165640) Methodologies for Glycyl-N-hydroxy-DL-aspartic acid synthesis

The synthesis of N-hydroxy-dipeptides, such as Glycyl-N-hydroxy-DL-aspartic acid, often involves the use of N-protected amino acid derivatives to ensure regioselectivity and prevent unwanted side reactions. Research in this area has utilized both acid chloride and mixed anhydride methods for the coupling of the amino acid constituents.

In a notable synthetic study, N-phthaloylglycyl-N-benzyloxy-DL-aspartic acid diethyl ester was successfully synthesized using both the acid chloride and mixed anhydride techniques. cdnsciencepub.com The acid chloride method provided a yield of 85%, while the mixed anhydride method resulted in a 78% yield. cdnsciencepub.com These N-benzyloxy precursors are crucial intermediates, as the benzyloxy group can be selectively removed via hydrogenation to yield the desired N-hydroxy peptide. cdnsciencepub.com For instance, N-phthaloylglycyl-N-hydroxy-DL-aspartic acid diethyl ester was prepared from its N-benzyloxy counterpart in an 82% yield. cdnsciencepub.com

The general principle of the mixed anhydride method in peptide synthesis involves the activation of a carboxyl group of an N-protected amino acid by forming an anhydride with another, typically weaker, acid like mono-ethyl carbonate. google.comorganicreactions.org This "mixed anhydride" is then reacted with the amino group of the second amino acid (or its ester) to form the peptide bond. google.comorganicreactions.org Similarly, the acid chloride method involves converting the carboxyl group of the N-protected amino acid into a more reactive acyl chloride, usually with reagents like thionyl chloride or oxalyl chloride, which then readily reacts with the amino group of the other component. core.ac.uk

Synthetic MethodProductYieldReference
Acid Chloride MethodN-Phthaloylglycyl-N-benzyloxy-DL-aspartic acid diethyl ester85% cdnsciencepub.com
Mixed Anhydride MethodN-Phthaloylglycyl-N-benzyloxy-DL-aspartic acid diethyl ester78% cdnsciencepub.com
HydrogenationN-Phthaloylglycyl-N-hydroxy-DL-aspartic acid diethyl ester82% cdnsciencepub.com
Table 1: Comparative yields of synthetic methods for Glycyl-N-hydroxy-DL-aspartic acid precursors.

General Peptide Synthesis Approaches for this compound and its derivatives

Beyond the specific synthesis of N-hydroxy derivatives, the production of this compound and its analogs is commonly achieved through solid-phase peptide synthesis (SPPS). vulcanchem.com This technique involves anchoring the C-terminal amino acid (in this case, DL-aspartic acid) to a solid resin support and then sequentially adding the subsequent amino acids (glycine). The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), on the amino group of the incoming amino acid is essential to control the reaction. vulcanchem.com After the desired peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product. vulcanchem.com

Another approach in peptide synthesis involves the use of N-carboxy anhydrides (NCAs). scispace.com This method allows for the building of polypeptide chains by adding single amino acid units. The reaction of an NCA with an amino acid ester in the presence of a tertiary base leads to the formation of a carbamate (B1207046) intermediate, which upon warming, decomposes to yield the peptide ester and carbon dioxide. scispace.com This method has been used to synthesize various di- and polypeptides, such as DL-Alanyl-glycine and L-Tyrosyl-glycine. scispace.com

Research on this compound Derivatives and Analogs

The modification of the basic this compound structure through acylation or the creation of analogs is a key area of research, primarily driven by the quest for novel functionalities and applications in medicinal chemistry.

N-Acylated Derivatives and Their Functional Investigations

N-acylation is a common strategy to modify the properties of amino acids and peptides. The synthesis of N-acyl derivatives of N-hydroxyaspartic acid has been achieved using N-benzyloxyaspartic acid esters as starting materials. cdnsciencepub.com One of the most well-studied N-acylated derivatives is N-acetyl-L-aspartic acid (NAA). nih.govhmdb.ca While not a dipeptide, its study provides insights into the functional roles of N-acylated aspartic acid derivatives. NAA is found in high concentrations in the brain and is believed to function as a neuronal osmolyte, a source of acetate (B1210297) for lipid synthesis, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG). hmdb.ca

Research has also explored the enzymatic hydrolysis of N-acyl amino acids. For instance, studies on Escherichia coli have shown that the bacterium can utilize N-acyl methionines for growth, indicating the presence of deacylating enzymes. tandfonline.com Specifically, chloroacetyl aspartic acid was found to be quite susceptible to hydrolysis by a bacterial acylase preparation. tandfonline.com

N-Acylated DerivativeInvestigated Function/PropertyReference
N-acetyl-L-aspartic acid (NAA)Neuronal osmolyte, acetate source for lipid synthesis, precursor to NAAG hmdb.ca
Chloroacetyl aspartic acidSusceptibility to enzymatic hydrolysis by bacterial acylase tandfonline.com
Table 2: Investigated functions of N-acylated aspartic acid derivatives.

Exploration of this compound analogs in medicinal chemistry

The development of analogs of this compound is an active field in medicinal chemistry, aiming to create molecules with enhanced biological activity or improved pharmacokinetic properties. frontiersin.org One area of focus is the development of integrin-binding analogs. A study using molecular dynamics simulations and nuclear magnetic resonance explored the conformational preferences of acetyl-arginyl-glycyl-aspartic acid (Ac-RGD) and its chiral analogs. The results suggested that Acetyl-(D)arginyl-glycyl-(D)aspartic acid may be more susceptible to integrin binding than the all-L form. researchgate.net

Another example of an analog is 2-Benzyl-5-aminolevulinic acid, which has been studied as an analog of glycyl-DL-phenylalanine. acs.org The broader context of using amino acids to modify natural products and create novel drug candidates is a testament to the versatility of these building blocks in medicinal chemistry. frontiersin.org For instance, muraymycins, a class of nucleoside antibiotics, feature an amino acid-urea-amino acid motif, and the synthesis of their analogs has been a strategy to develop new antibacterial agents. jst.go.jp The use of amino acid and peptide derivatives as prodrugs is another established approach to improve the properties of therapeutic agents. researchgate.net

Elucidating Biological Roles and Mechanistic Actions of Glycyl Dl Aspartic Acid

Cell Adhesion and Signaling Pathway Investigations Involving Glycyl-L-Aspartic Acid

The Glycyl-L-Aspartic acid sequence is a core component of a larger, highly significant motif in cell biology that governs how cells attach to their surroundings.

The primary significance of the glycyl-aspartic acid sequence in cell adhesion is as part of the Arginyl-glycyl-aspartic acid (RGD) tripeptide. nih.gov This RGD motif was first identified in fibronectin as the specific sequence that mediates cell attachment. nih.govsigmaaldrich.com It is now recognized as the most common peptide motif for cell adhesion to the extracellular matrix (ECM). wikipedia.org

Cell surface receptors known as integrins recognize and bind to the RGD sequence found within numerous ECM proteins. sigmaaldrich.comwikipedia.org This interaction is fundamental for both cell-substratum and cell-cell interactions, mediating cellular attachment and migration. nih.govnih.gov The binding of RGD-containing proteins to integrins can trigger a reorganization of the cell's internal actin cytoskeleton, leading to cell spreading or movement. nih.gov Many adhesive proteins in the ECM and blood utilize this RGD sequence for cell attachment. sigmaaldrich.comncats.io

Protein Containing RGD MotifBiological ContextReference
Fibronectin ECM protein crucial for cell adhesion, growth, migration, and differentiation. sigmaaldrich.comwikipedia.org
Vitronectin Glycoprotein (B1211001) in plasma and ECM that promotes cell adhesion and spreading. sigmaaldrich.comwikipedia.org
Fibrinogen A blood plasma protein that is converted into fibrin (B1330869) during blood clot formation, essential for platelet aggregation via integrin binding. sigmaaldrich.comwikipedia.orgncats.io
Osteopontin A component of bone and ECM involved in bone remodeling and immune responses. sigmaaldrich.comwikipedia.orgncats.io
Collagens The main structural protein in the ECM of various connective tissues. sigmaaldrich.comncats.io
von Willebrand factor Blood glycoprotein involved in hemostasis. sigmaaldrich.comncats.io

Due to their ability to replicate the active sites of larger proteins, synthetic peptides are powerful tools in biomedical research. frontiersin.orgnih.gov The Glycyl-L-Aspartic acid sequence, as a key part of the RGD motif, is widely used to mimic the binding sites of ECM proteins. cymitquimica.com This mimicry allows researchers to modulate and study the interactions between cells and their environment. nih.gov

Synthetic peptides containing the RGD sequence are used to coat cell culture plates to enhance the attachment and growth of cells, including human embryonic stem cells. wikipedia.org They are also employed in tissue engineering to promote tissue regeneration and in the development of "smart" materials, such as nanoparticles designed to target tumors. wikipedia.orgtaylorandfrancis.com The small size of RGD-based peptides allows them easier access to tissues and carries a minimal risk of an immune response. taylorandfrancis.com By mimicking the natural adhesion process, these peptides can be used to deliver drugs or imaging agents to specific cells that overexpress certain integrins, such as cancer cells. ncats.iotaylorandfrancis.com

Application AreaResearch Use of RGD MimicryReference
Tissue Engineering Promotes tissue regeneration by providing a scaffold that encourages cell attachment. wikipedia.org
Cell Culture Used as a coating on culture plates to improve adherence and long-term culture of specific cell types. wikipedia.org
Targeted Drug Delivery Incorporated into nanoparticles to target tumors that overexpress RGD-binding integrins. wikipedia.orgncats.io
Biomaterials Creates "smart" multifunctional materials that can interact with cells in a controlled way. wikipedia.org
Fundamental Research Provides insights into the fundamental mechanisms of cell adhesion and signaling. nih.gov

Interactions with Integrin Proteins and Extracellular Matrix Adhesion

Glycyl-DL-Aspartic Acid in Enzyme Activity and Protein Synthesis Research

The dipeptide structure of this compound makes it a useful tool for investigating the enzymatic processes involved in building and breaking down proteins.

Protein synthesis is a fundamental biological process where peptide bonds are formed in the ribosome's peptidyl transferase center (PTC). nih.gov This process involves the sequential joining of amino acids delivered by tRNA molecules. nih.gov Dipeptides like this compound represent the simplest molecules containing a peptide bond. vulcanchem.com

In biochemical research, simple dipeptides are used as model compounds to study the mechanisms of protein synthesis and peptide bond formation. cymitquimica.comsmolecule.com For example, studies using glycyl-tRNA have explored how specific amino acids are accommodated in the ribosome's A-site and how inhibitors can affect this process. nih.gov Research on dipeptides such as Glycyl-DL-asparagine and Glycyl-DL-serine shows they are used to analyze the activity of enzymes responsible for protein assembly and to understand how various factors influence the process. cymitquimica.comsmolecule.com this compound can similarly serve as a basic unit for studying these complex mechanisms. vulcanchem.com

Research AreaUtility of Dipeptides (e.g., this compound)Reference
Ribosome Mechanics Investigating how the ribosome accommodates different amino acid substrates. nih.gov
Enzyme Kinetics Analyzing the activity of enzymes involved in protein assembly. cymitquimica.comsmolecule.com
Inhibitor Studies Understanding how antibiotics or other small molecules interfere with peptide bond formation. nih.gov
Prebiotic Chemistry Exploring non-ribosomal pathways for peptide formation that may have preceded modern biological synthesis. nih.gov

Proteases are enzymes that cleave peptide bonds in proteins and peptides. nih.gov Aspartic proteases are a specific class that uses two conserved aspartic acid residues in their active site to catalyze this cleavage. cambridgemedchemconsulting.com Many proteases exhibit high substrate specificity, meaning they only cleave bonds adjacent to certain amino acids. nih.govthno.org

Dipeptides such as this compound can be used as simple substrates to assay the activity of proteases, particularly peptidases that cleave dipeptides or proteases that recognize aspartic acid residues. nih.gov Furthermore, understanding how an enzyme recognizes its substrate is key to designing inhibitors. mdpi.com Peptides and their analogs are often used to design potent and specific enzyme inhibitors. pnas.org The structure of this compound can serve as a foundational element for building more complex molecules that act as competitive inhibitors, which bind to the enzyme's active site but cannot be cleaved, thereby blocking the enzyme's function. cambridgemedchemconsulting.com

Enzyme ClassRole of Substrate/InhibitorExampleReference
Aspartic Proteases Use two aspartic acid residues for catalysis; their activity can be studied with Asp-containing peptides.HIV-protease, Beta-secretase cambridgemedchemconsulting.comthno.org
Serine Proteases Mediate cleavage through a catalytic triad; peptide analogs are used to study their mechanism and inhibition.Thrombin, Trypsin thno.orgmdpi.com
Metalloproteases Utilize a metal ion (often zinc) in the active site; inhibitors often contain a metal-coordinating group and a peptide-like structure.Carboxypeptidase A, Angiotensin-converting enzyme pnas.org
Dipeptidyl Peptidases Exopeptidases that cleave dipeptides from the N-terminus of a protein; their specificity is profiled using large libraries of peptides.DPP4 nih.gov

Role in Peptide Bond Formation and Protein Synthesis Mechanisms

Neurobiological and Neuroendocrine Research on this compound and Related D-Aspartate Enantiomers

While most amino acids in mammals are in the L-form, certain D-amino acids have been discovered to have significant biological roles, particularly in the nervous and endocrine systems. nih.gov

Research has established that free D-aspartic acid (D-Asp) is present in the neuroendocrine tissues of both vertebrates and invertebrates. nih.gov It functions as an endogenous neurotransmitter and is involved in nervous system development. nih.gov High concentrations of D-Asp are found in the mammalian brain during embryonic development, with levels decreasing significantly after birth. nih.gov In the endocrine system, however, D-Asp concentrations increase after birth, suggesting a role in regulating hormone biosynthesis. nih.gov D-Asp is known to bind to the NMDA receptor, a key receptor in the brain involved in synaptic plasticity, learning, and memory. nih.govresearchgate.net

Because this compound contains the D-aspartate enantiomer, it is a compound of interest for studying the effects of peptides containing D-amino acids. stuba.sk The presence of D-amino acids in peptides can influence their structure and stability. researchgate.net Research into peptides containing D-amino acids helps elucidate their potential biological roles, how they are metabolized, and their effects on systems where free D-amino acids are active, such as in the brain. researchgate.netstuba.sk

FindingSystemImplicationReference
Endogenous Neurotransmitter Central Nervous SystemD-Aspartate fulfills the criteria of a neurotransmitter, including synthesis and storage in neurons, and release upon stimulation. nih.gov
Developmental Regulation Brain, Endocrine GlandsHigh D-Aspartate levels in the embryonic brain suggest a role in neurogenesis. nih.gov
NMDA Receptor Agonist BrainD-Aspartate binds to and activates NMDA receptors, influencing synaptic transmission and plasticity. nih.govresearchgate.net
Hormone Synthesis Endocrine SystemIncreasing levels after birth suggest involvement in the regulation of hormones. nih.gov

Neuromodulatory Functions and Neurotransmitter Pathways of D-Aspartic Acid

D-Aspartic acid (D-Asp) is an endogenous amino acid that plays a significant role in the neuroendocrine and nervous systems of both vertebrates and invertebrates. nih.gov It functions as a neurotransmitter or neuromodulator, influencing synaptic activity. nih.govpublisherspanel.com D-Asp has been identified in synaptosomes and synaptic vesicles, and it is released in response to chemical or electrical stimuli. nih.gov This amino acid is involved in the development of the nervous system, with high concentrations observed in the brain and retina during embryonic stages in birds and early postnatal life in mammals. nih.gov

The neuromodulatory effects of D-Aspartic acid are largely mediated through its interaction with N-methyl-D-aspartate receptors (NMDARs). mdpi.comnih.gov It binds to the agonist site of GluN2 subunits of NMDARs and can also activate metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govmdpi.com By activating NMDARs, D-Asp can trigger inward currents in dopamine (B1211576) neurons and inhibit certain currents in hippocampal neurons. mdpi.com Research in animal models has shown that elevated levels of D-Asp in the hippocampus can enhance NMDAR-dependent long-term potentiation (LTP), which is crucial for spatial memory. nih.gov Conversely, it can suppress long-term depression (LTD) in the striatum, likely due to overactivation of NMDARs. nih.gov

D-Aspartic acid's role as a neurotransmitter is supported by several key findings: it is present in presynaptic neurons, released into the synaptic cleft upon stimulation, and can induce a response in the postsynaptic membrane. nih.gov It is also transported from the synaptic cleft back into presynaptic cells via a specific transporter. nih.gov Furthermore, D-Asp has been shown to increase cyclic AMP (cAMP) in neuronal cells. nih.gov In the hypothalamus, D-Asp can induce the synthesis of oxytocin (B344502) and vasopressin mRNA, and trigger the release of luteinizing hormone-releasing hormone (LHRH), α-melanocyte-stimulating hormone (α-MSH), and gamma-aminobutyric acid (GABA). nih.govmdpi.com

Receptor/PathwayFunction of D-Aspartic AcidSource
N-methyl-D-aspartate receptors (NMDARs)Acts as an agonist, enhancing synaptic plasticity and memory. mdpi.comnih.gov
Metabotropic glutamate receptor 5 (mGluR5)Stimulates this receptor in brain slices. mdpi.comnih.gov
Dopamine NeuronsTriggers inward currents by activating NMDARs. mdpi.com
cAMP SignalingIncreases cAMP levels in neuronal cells. nih.gov

Hormonal Regulation and Endocrine System Interactions mediated by D-Aspartic Acid

D-Aspartic acid is deeply involved in the regulation of hormone synthesis and release within the endocrine system. nih.gov Unlike its transient high levels in the developing brain, D-Asp concentrations in endocrine glands such as the pituitary, pineal, adrenal glands, and testes increase after birth and stabilize as the organs mature. mdpi.comnih.gov This suggests a significant role in hormone biosynthesis throughout life. mdpi.comnih.gov

In the hypothalamus-pituitary-gonadal (HPG) axis, D-Aspartic acid stimulates the release of several key hormones. It enhances the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and growth hormone (GH). nih.govnih.gov In the testes, D-Asp is found in Leydig cells and is involved in the synthesis and release of testosterone (B1683101) and progesterone. nih.govoup.com This action is partly due to the upregulation of the steroidogenic acute regulatory protein (StAR) gene, which is a key regulator of testosterone biosynthesis. mdpi.com

Beyond the HPG axis, D-Aspartic acid also modulates other hormones. It induces the release of prolactin from the anterior pituitary gland and is involved in the synthesis of oxytocin and vasopressin in the posterior pituitary. mdpi.comnih.gov In the pineal gland, it has been shown to inhibit the synthesis and release of melatonin. nih.gov

Endocrine GlandHormone(s) AffectedAction of D-Aspartic AcidSource
HypothalamusGnRH, Oxytocin, VasopressinEnhances release and synthesis. nih.govnih.gov
Pituitary GlandLH, GH, ProlactinStimulates secretion. nih.govnih.gov
TestesTestosterone, ProgesteroneStimulates release and synthesis. nih.govoup.com
Pineal GlandMelatoninInhibits synthesis and release. nih.gov

Oxidative Stress and Antioxidant Mechanisms Research involving Dipeptides

Dipeptides, which are molecules consisting of two amino acids, have been the subject of research for their antioxidant properties. jst.go.jp They can help mitigate oxidative stress by scavenging free radicals, inhibiting lipid peroxidation, and chelating transition metal ions. jst.go.jp Dipeptides containing specific amino acid residues like tryptophan, tyrosine, histidine, cysteine, and methionine are noted for their potent antioxidant activity. jst.go.jp

Research on lager yeast has shown that antioxidant dipeptides can enhance tolerance to ethanol-oxidation cross-stress. acs.orgnih.gov Supplementation with dipeptides such as Ala-His, Thr-Tyr, and Phe-Cys was found to reduce the leakage of nucleic acids and proteins from cells by improving the integrity of the cell wall and membrane. acs.orgnih.gov These dipeptides achieved this by increasing the proportion of unsaturated fatty acids and the content of ergosterol (B1671047) in the cell membrane. acs.orgnih.gov

In studies involving intense physical exercise, dipeptide intake has been shown to enhance the body's antioxidant status. nih.gov For instance, a 14-day intake of chicken breast extract, a source of bioactive dipeptides, led to an increase in total antioxidant status and a reduction in the oxi-inflammatory response to intense exercise. nih.gov The protective mechanisms of these dipeptides are attributed to their ability to modulate genes involved in glucose and lipid metabolism, inflammation, and apoptosis, as well as increasing the activity of antioxidant enzymes. nih.gov

Dipeptide ExampleObserved Antioxidant EffectResearch ContextSource
Ala-His, Thr-Tyr, Phe-CysEnhanced cell wall and membrane integrity in yeast under stress.Ethanol-oxidation stress in lager yeast. acs.orgnih.gov
Chicken Breast Extract (rich in dipeptides)Increased total antioxidant status and reduced post-exercise inflammation.Intense physical exercise in humans. nih.gov
Phe-CysSuppressed oxidative stress in cultured human hepatocytes.In vitro study on liver cells. jst.go.jp

Investigations into Anti-tumor and Antiproliferative Mechanisms of this compound

Current scientific literature provides limited direct evidence on the specific anti-tumor and antiproliferative mechanisms of this compound. Research has often focused on the individual amino acid components, aspartic acid and glycine (B1666218), or on related peptide structures.

There is a lack of specific studies investigating the direct inhibitory effects of this compound on DNA replication enzymes in cancer cells. Research in this area has more broadly examined the role of related compounds. For example, studies have shown that nitric oxide can inhibit glycyl radical enzymes, which are involved in various cellular processes, but this is a general mechanism not specific to this compound. nih.govacs.org The availability of aspartate is known to be a limiting factor for cancer cell growth, particularly for nucleotide and protein synthesis. frontiersin.org In some cancer cells, suppressing glutamine utilization leads to an S-phase arrest in the cell cycle, which can be rescued by the addition of aspartate, highlighting its importance in DNA replication and cell proliferation. nih.gov However, these findings relate to aspartic acid as a single amino acid and not the dipeptide this compound.

Direct research on the cytotoxic effects of this compound on cancer cells is not extensively documented. Studies on related dipeptides have shown varied results. For instance, a study on Glycyl-Arginine and Lysyl-Aspartic acid found that Glycyl-Arginine had a greater cytotoxic effect on HeLa cells compared to Lysyl-Aspartic acid. researchgate.netgazi.edu.tr Another area of research involves conjugating amino acids to other molecules to enhance their anticancer activity. For example, derivatives of glycyrrhetinic acid with amino acid moieties, including a benzylated aspartic acid, have demonstrated cytotoxic effects against various cancer cell lines. tandfonline.com Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are known to bind to tumor cells and tumor endothelial cells, a strategy used for targeted drug delivery in cancer therapy. nih.gov However, this pertains to a tripeptide with a different sequence and not specifically this compound. The combination of aspartic acid and glutamic acid has been shown to have antiproliferative activity and inhibit tumor growth in animal models. researchgate.net

Inhibition of DNA Replication Enzymes in Cancer Cell Studies

This compound in Metabolic Pathway Research

Specific research detailing the role of the dipeptide this compound in metabolic pathways is limited. The metabolic roles are generally understood by examining its constituent amino acids, glycine and aspartic acid.

Aspartic acid is a non-essential amino acid that is a key metabolite in several pathways. wikipedia.org It is a precursor for the synthesis of other amino acids, including the essential amino acids lysine, threonine, methionine, and isoleucine in plants and microorganisms. patsnap.comnih.gov Aspartate also participates in the urea (B33335) cycle, which is crucial for the detoxification of ammonia (B1221849), and in gluconeogenesis, the synthesis of glucose from non-carbohydrate sources. wikipedia.orgpatsnap.com Furthermore, it plays a role in energy production by being converted to oxaloacetate, an intermediate in the citric acid cycle (Krebs cycle). patsnap.com Aspartic acid is also essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. patsnap.com

Glycine is also involved in numerous metabolic reactions, including the synthesis of other amino acids, purines, and glutathione, a major antioxidant. The dipeptide glycyl-proline has been studied for its influence on neuroactive amino acid metabolism and oxidative stress parameters. researchgate.net While the degradation of D-Asp-containing peptides has been suggested as a possible pathway for the biosynthesis of D-Asp, this is not considered a major pathway in animals. nih.gov

The metabolic fate of this compound itself would likely involve hydrolysis into its constituent amino acids, glycine and aspartic acid, which would then enter their respective metabolic pathways. However, dedicated studies on the metabolic journey of this specific dipeptide are not widely available.

Contribution to the Urea Cycle and Nitrogen Balance

The dipeptide this compound is a source of its constituent amino acids, glycine and DL-aspartic acid, which are readily available for various metabolic processes following hydrolysis. The aspartic acid component, in particular, plays a direct and crucial role in the urea cycle, a vital metabolic pathway primarily occurring in the liver that converts highly toxic ammonia into the less toxic compound urea for excretion. uomustansiriyah.edu.iq This process is central to maintaining nitrogen balance within the body, which is the equilibrium between nitrogen intake (primarily from protein and amino acids) and nitrogen loss (primarily as urea). espen.org

The urea cycle involves a series of five enzymatic reactions. uomustansiriyah.edu.iq One of the two nitrogen atoms incorporated into the urea molecule is donated directly by the amino group of aspartate. uomustansiriyah.edu.iqtmv.ac.in This occurs in the cytosol when aspartate condenses with citrulline in an ATP-dependent reaction to form argininosuccinate (B1211890), catalyzed by the enzyme argininosuccinate synthetase. tmv.ac.in Subsequently, the enzyme argininosuccinate lyase cleaves argininosuccinate into arginine and fumarate (B1241708). uomustansiriyah.edu.iq The arginine proceeds to the final step of the cycle where it is hydrolyzed to form urea and ornithine, while the fumarate can be converted back to aspartate, linking the urea cycle with other metabolic pathways. tmv.ac.in

By providing aspartic acid, this compound contributes to the pool of nitrogen donors essential for the detoxification of ammonia. An adequate supply of amino acids is necessary to maintain a positive nitrogen balance, where nitrogen intake exceeds excretion, which is crucial for growth and tissue repair. espen.org The metabolic breakdown of amino acids releases ammonia, and its efficient conversion to urea is fundamental for preventing toxicity. uomustansiriyah.edu.iq

Table 1: Role of Aspartate in the Urea Cycle

Step Reactants Enzyme Product Location Contribution of Aspartate
3 Citrulline + Aspartate + ATP Argininosuccinate Synthetase Argininosuccinate + AMP + PPi Cytosol Donates the second nitrogen atom for urea synthesis. tmv.ac.in

Interconnections with the Citric Acid Cycle and Energy Metabolism

The metabolic significance of this compound extends to central energy metabolism through the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP). wikipedia.org The citric acid cycle occurs in the mitochondria and provides precursors for the biosynthesis of various compounds, including non-essential amino acids. wikipedia.orgnih.gov

The aspartic acid derived from this compound is metabolically linked to the citric acid cycle through the intermediate oxaloacetate. wikipedia.orgnih.gov Aspartate can be synthesized from oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase, which transfers an amino group from glutamate to oxaloacetate. wikipedia.orgnih.gov Conversely, aspartate can be converted back to oxaloacetate through the same reaction, directly replenishing a key intermediate of the cycle. healthmatters.io This process is known as an anaplerotic reaction, which is crucial for maintaining the concentration of citric acid cycle intermediates as they are drawn off for biosynthetic purposes. wikipedia.org

This interconversion is a critical node connecting amino acid metabolism with carbohydrate and energy metabolism. nih.gov The fumarate produced during the urea cycle from the carbon skeleton of aspartate is also an intermediate of the citric acid cycle. tmv.ac.in By being converted to malate (B86768) and then to oxaloacetate, it provides another link between these two fundamental pathways. wikipedia.org Therefore, the catabolism of the aspartate portion of this compound can contribute to energy production by supplying intermediates that fuel the citric acid cycle. healthmatters.io

Table 2: Interconnection of Aspartate with the Citric Acid Cycle

Connection Point Process Key Enzyme Metabolic Significance
Oxaloacetate Transamination Aspartate Aminotransferase Aspartate can be formed from oxaloacetate or can be deaminated to form oxaloacetate, directly linking amino acid metabolism with the citric acid cycle. wikipedia.orgnih.gov

| Fumarate | Urea Cycle Product | Argininosuccinate Lyase | The carbon skeleton of aspartate is converted to fumarate in the urea cycle, which is also an intermediate of the citric acid cycle. tmv.ac.in |

Table 3: Mentioned Compounds

Compound Name
This compound
Glycine
DL-aspartic acid
Aspartic acid
Ammonia
Urea
Citrulline
ATP (Adenosine triphosphate)
Argininosuccinate
AMP (Adenosine monophosphate)
PPi (Pyrophosphate)
Arginine
Fumarate
Ornithine
Acetyl-CoA
Oxaloacetate
Glutamate

Computational and Theoretical Frameworks in Glycyl Dl Aspartic Acid Studies

Quantum Chemical Calculations of Glycyl-DL-Aspartic Acid

Quantum chemical calculations have become indispensable tools for elucidating the intricate molecular properties of dipeptides like this compound. These computational methods provide detailed insights into the molecule's electronic structure, conformational landscape, and its interactions with surrounding solvent molecules, complementing and often guiding experimental findings.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on this compound, offering a balance between accuracy and computational cost. researchgate.net These methods are instrumental in determining molecular conformations and understanding the crucial role of solute-solvent interactions. researchgate.net

Researchers employ DFT methods, such as B3LYP with basis sets like 6-31+G(d), to investigate the geometries of the different species of glycyl-aspartic acid (cationic, neutral, and anionic) in solution. researchgate.net To accurately model the behavior in an aqueous environment, implicit solvation models like the Polarizable Continuum Model (PCM), specifically Tomasi's method, are frequently used. researchgate.netresearchgate.net This approach analyzes the formation of intermolecular hydrogen bonds between the dipeptide and water molecules, which is critical for stabilizing different ionic forms. researchgate.net

Studies have shown that to properly describe the dissociation processes and pKa values, it is essential to consider the explicit solvation by a few water molecules interacting directly with the functional groups, in addition to the continuum model. researchgate.net For instance, investigations into glycyl-aspartic acid and similar peptides have modeled the cationic, neutral, and anionic species solvated by a varying number of water molecules to better replicate the experimental conditions in aqueous solutions. researchgate.netscielo.br These calculations help in understanding how the electronic density shifts upon ionization and interaction with the solvent. researchgate.net The analysis of solute-solvent interactions is fundamental, as properties like solubility and permeability are heavily dependent on them. scielo.brresearchgate.net

Theoretical modeling extends beyond single molecules to understand how peptides like this compound interact and adopt specific structures. Molecular dynamics (MD) simulations and DFT calculations are used to explore the conformational preferences of peptides. researchgate.net These models can predict the most stable conformations by calculating the potential energy surface. physchemres.org

For peptides, the interactions between neighboring amino acid residues can significantly influence the local conformation. nih.gov Ising-type models have been used to quantify the coupling between adjacent residues, revealing that interactions involving pPII (polyproline II) and β-strand conformations are common. nih.gov In peptides containing aspartic acid, interactions between pPII and right-handed helical conformations have also been noted. nih.gov

In a study on a related peptide, acetyl-arginyl-glycyl-aspartic acid (Ac-RGD), MD simulations in different solvent environments were used to explore conformational preferences that are essential for biological activity, such as integrin binding. researchgate.net These simulations, validated by NMR experiments, showed that specific hydrogen bonds, like those between arginine and aspartic acid side chains, stabilize folded or turn-like conformations. researchgate.net Such theoretical approaches provide a framework for understanding how the structure of a dipeptide like this compound might be influenced by its sequence and environment, dictating its interactions with other molecules.

Ab Initio and Density Functional Theory (DFT) Applications for Molecular Conformation and Solute-Solvent Interactions

Thermodynamic Properties and Acidic Dissociation Constant Research

The thermodynamic properties associated with the ionization of this compound are crucial for understanding its behavior in biological and chemical systems. Research combines experimental measurements with theoretical calculations to determine these fundamental parameters.

The acidic dissociation constants (pKa values) of this compound, which correspond to the deprotonation of its carboxylic acid groups and the amino group, have been determined both experimentally and through theoretical calculations. researchgate.netresearchgate.net Potentiometric titration is a common experimental technique used to measure pKa values at various temperatures. researchgate.net

Theoretical calculations, primarily using DFT methods combined with a solvation model, provide a way to predict these values and understand the underlying electronic structure changes. researchgate.net The thermodynamic cycle is a common approach for calculating pKa values, which involves computing the Gibbs free energy change for the dissociation reaction in both the gas phase and solution. sapub.org

Research on glycyl-aspartic acid has shown an excellent agreement between experimentally measured pKa values and those calculated using DFT (B3LYP/6-31+G(d)) with the Tomasi solvation model. researchgate.net Studies have also investigated the effect of temperature on the dissociation constants, finding that the experimental pKa1 and pKa2 values tend to increase with temperature, while pKa3 decreases. researchgate.net

Table 1: Comparison of Experimental and Theoretical pKa Values for Glycyl-Aspartic Acid at 298.15 K

pKa Value Experimental Value researchgate.net Theoretical Value researchgate.net Corresponding Group
pKa1 2.88 2.88 α-carboxyl group
pKa2 4.46 - Side-chain carboxyl group
pKa3 8.72 - α-ammonium ion

Note: Theoretical values for pKa2 and pKa3 were not explicitly provided in the compared study. The experimental study was conducted at an ionic strength of 0.1 mol/L NaCl.

The thermodynamic parameters of dissociation—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—provide a complete picture of the ionization process. These values can be derived from the temperature dependence of the experimentally determined pKa values using the van't Hoff equation. researchgate.net

The Gibbs free energy change (ΔG°) indicates the spontaneity of the dissociation reaction and is directly calculated from the pKa value (ΔG° = 2.303 RT pKa). libretexts.org The enthalpy change (ΔH°) represents the heat absorbed or released during ionization, while the entropy change (ΔS°) reflects the change in disorder of the system. The relationship between these parameters is given by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. mdpi.com

For Glycyl-aspartic acid, the thermodynamic properties for the three dissociation steps have been calculated from experimental data. researchgate.net This analysis reveals how enthalpy and entropy contributions drive the ionization of each functional group. For instance, the dissociation of a protonated amino group in peptides is often determined by the entropy factor associated with changes in solvation. researchgate.net

Table 2: Standard Thermodynamic Quantities for the Dissociation of Glycyl-Aspartic Acid at 298.15 K

Parameter First Dissociation (pKa1) Second Dissociation (pKa2) Third Dissociation (pKa3)
ΔG° (kJ/mol) 16.44 25.45 49.76
ΔH° (kJ/mol) 3.99 1.87 45.42
ΔS° (J/mol·K) -41.76 -79.09 -14.56

Data derived from reference researchgate.net.

Analytical and Characterization Methodologies for Glycyl Dl Aspartic Acid Research

Chromatographic and Spectroscopic Techniques in Glycyl-DL-Aspartic Acid Analysis

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Purity and Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of peptides like this compound. researchgate.net This powerful combination allows for both the separation of the compound from complex mixtures and its subsequent identification and quantification with high sensitivity and specificity. researchgate.netnih.gov

In a typical HPLC-MS setup, the sample containing this compound is first introduced into the HPLC system. The HPLC column, packed with a stationary phase, separates the components of the mixture based on their differential interactions with the stationary and mobile phases. For a dipeptide like this compound, a reversed-phase column is often employed, where the separation is based on the hydrophobicity of the molecule. The separated components then elute from the column at different times, and this retention time is a characteristic feature that can be used for identification.

As the eluent exits the HPLC column, it is introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to generate gas-phase ions of the analyte without significant fragmentation. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₁₀N₂O₅), the expected molecular weight is approximately 190.16 g/mol . scbt.com The mass spectrum will show a peak corresponding to this molecular ion, confirming the presence of the compound.

The purity of a this compound sample can be assessed by the HPLC chromatogram. A single, sharp peak at the expected retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities, which can be further analyzed by MS to determine their identities. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which provides information about the amino acid sequence. researchgate.net

Parameter Description
Technique High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Purpose Purity assessment and detection of this compound.
HPLC Separation Typically utilizes a reversed-phase column to separate based on hydrophobicity.
MS Ionization Electrospray ionization (ESI) is a common soft ionization technique.
Detection Based on the mass-to-charge ratio (m/z) of the molecular ion.
Purity Assessment A single peak in the chromatogram indicates high purity.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to elucidate the detailed molecular structure of this compound. slideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within the molecule. researchgate.net The chemical shifts, splitting patterns (coupling), and integration of the peaks in an NMR spectrum reveal the connectivity of atoms and the three-dimensional structure of the molecule. researchgate.netresearchgate.net For this compound, ¹H NMR would show distinct signals for the protons in the glycine (B1666218) and aspartic acid residues, including the α-protons, β-protons of aspartic acid, and the amide protons. ru.nl Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY), can be used to establish correlations between all protons within a spin system, aiding in the unambiguous assignment of resonances to specific amino acid residues. researchgate.netru.nl

Infrared (IR) spectroscopy probes the vibrational modes of molecules. slideshare.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its functional groups. The resulting IR spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands would be observed for the amide group (N-H stretching and C=O stretching), the carboxylic acid group (O-H stretching and C=O stretching), and the C-H bonds. The positions and shapes of these bands provide confirmation of the presence of these key functional groups, which is essential for verifying the compound's identity. epfl.ch

Technique Information Provided Application to this compound
¹H NMR Chemical environment and connectivity of hydrogen atoms.Identifies protons on glycine and aspartic acid residues.
¹³C NMR Chemical environment of carbon atoms.Confirms the carbon skeleton of the dipeptide.
2D NMR (e.g., TOCSY) Correlation between protons within a spin system.Aids in the specific assignment of amino acid residues. researchgate.net
IR Spectroscopy Presence of functional groups.Confirms amide, carboxylic acid, and other key functional groups.

This compound as a Potential Biomarker in Disease Research

The investigation of small molecules as potential biomarkers for various diseases is a rapidly growing field of research. While direct evidence for this compound as a specific biomarker is still emerging, the broader context of amino acid and dipeptide analysis in disease diagnostics provides a strong rationale for its potential utility.

Alterations in the levels of amino acids and their metabolites have been linked to a variety of pathological states. For instance, changes in the concentrations of D-amino acids, such as D-serine and D-aspartate, have been reported in neurological and psychiatric disorders. nih.gov Similarly, metabolomic studies have identified shifts in amino acid profiles in conditions like systemic lupus erythematosus and tuberculosis. frontiersin.orgru.nl These findings underscore the principle that disease processes can lead to characteristic changes in the metabolic landscape, which can then be detected in biological fluids.

Given that this compound is a dipeptide composed of glycine and aspartic acid, its levels in biological samples could be influenced by metabolic pathways involving these constituent amino acids. For example, disorders affecting protein metabolism, renal function, or specific enzymatic pathways could potentially lead to altered concentrations of this dipeptide. The analytical methods described previously, particularly HPLC-MS, are well-suited for the sensitive and specific quantification of such small molecules in complex biological matrices like plasma, urine, or cerebrospinal fluid. nih.gov

Further research is necessary to explore the potential of this compound as a biomarker. This would involve targeted metabolomic studies comparing its levels in healthy individuals with those in patients with specific diseases. Should a consistent and significant correlation be established, this compound could potentially serve as a component of a biomarker panel for disease diagnosis, prognosis, or monitoring treatment response.

Interactions of Glycyl Dl Aspartic Acid with Biological and Chemical Systems

Metal Ion Complexation and Coordination Chemistry of Glycyl-DL-Aspartic Acid

The ability of peptides to form complexes with metal ions is crucial for many biological processes, including enzymatic activity and the structural stability of proteins. This compound, with its available nitrogen and oxygen donor atoms, readily participates in the formation of coordination complexes with various metal ions.

Kinetic studies on dipeptides, such as glycyl-glycine, which serves as a simple model for peptide-metal interactions, reveal the mechanisms by which these complexes form. Divalent metal ions like Cobalt(II), Nickel(II), Zinc(II), and Manganese(II) have been shown to catalyze both the hydrolysis and the formation of diketopiperazine from glycyl-glycine in pH ranges of 3.8–6.0. rsc.org The proposed mechanism for this catalysis involves the formation of a metal-peptide complex. The rate of hydrolysis in these reactions is directly proportional to the concentration of the metal ion and inversely proportional to the hydrogen ion concentration. rsc.org

Studies on L-aspartic acid complexes with Copper(II) and Cadmium(II) further illuminate the role of metal ions. The reaction with ninhydrin (B49086), for example, proceeds via a template mechanism where a new chelate ring forms within the coordination sphere of the metal ion. The stability of these complexes varies with the metal ion; the formation constant for [Copper(II)-aspartic acid]⁺ is significantly higher than that for [Cadmium(II)-aspartic acid]⁺. In the gas phase, interactions between alkali and alkaline earth metal ions and aspartic acid have been investigated, showing that the nature of the metal ion (like Li⁺, Cs⁺, Ca²⁺, and Ba²⁺) determines the coordination geometry and whether the amino acid exists in a zwitterionic or non-zwitterionic form. nih.gov

Table 1: Summary of Metal Ion Interactions with Aspartic Acid and Related Peptides This table summarizes findings from studies on aspartic acid and the analogous dipeptide glycyl-glycine to illustrate the principles of metal ion complexation.

Metal IonInteracting MoleculepH/ConditionsKey FindingsReference(s)
Co(II), Ni(II), Zn(II), Mn(II)Glycyl-glycinepH 3.8–6.0Catalyze hydrolysis and diketopiperazine formation. Reaction rate is proportional to [Metal Ion] and inversely proportional to [H⁺]. rsc.org
Cu(II)L-Aspartic AcidpH 5.0Forms a stable complex with a formation constant of 8.80. Retards cleavage of the α-COOH group in reaction with ninhydrin.
Cd(II)L-Aspartic AcidpH 5.0Forms a weaker complex with a formation constant of 4.89. Reaction with ninhydrin proceeds via a template mechanism.
Ca²⁺, Ba²⁺Glutamic Acid (analog)Gas PhaseInduces a zwitterionic structure in the amino acid. nih.gov
Li⁺, Cs⁺Aspartic AcidGas PhaseThe amino acid remains in a non-zwitterionic form. nih.gov

Oxidation-Reduction Reactions Involving this compound

The peptide backbone and amino acid side chains can undergo oxidation-reduction reactions, often catalyzed by metal ions. These reactions are important in understanding oxidative stress and metabolic pathways.

While studies on this compound itself are limited, research on the oxidation of DL-aspartic acid by Cerium(IV) catalyzed by Ruthenium(III) provides significant mechanistic insights. researchgate.netuctm.eduuctm.edu This oxidation reaction, conducted in a sulfuric acid medium, shows a first-order dependence on the concentrations of both Cerium(IV) and DL-aspartic acid. researchgate.netuctm.edu The reaction rate is independent of the hydrogen ion and bisulphate concentrations. researchgate.netuctm.edu

The proposed mechanism involves the formation of a complex between the protonated form of DL-aspartic acid and the Ruthenium(III) catalyst. This complex is then oxidized by Cerium(IV) in a rate-determining step. The stoichiometry of the reaction shows that one mole of DL-aspartic acid reacts with two moles of Cerium(IV). uctm.edu Interestingly, the reaction does not appear to proceed through a free radical mechanism, as the addition of acrylamide (B121943) does not result in polymerization. uctm.edu

Table 2: Kinetic Data for the Ru(III)-Catalyzed Oxidation of DL-Aspartic Acid by Ce(IV) This table presents the determined reaction orders for the key reactants and catalyst in the oxidation of DL-aspartic acid, a component of the title compound.

Reactant/CatalystReaction OrderObservationReference(s)
[Cerium(IV)]First OrderThe reaction rate is directly proportional to the concentration of the oxidant. researchgate.netuctm.edu
[DL-Aspartic Acid]First OrderThe reaction rate is directly proportional to the concentration of the substrate. researchgate.netuctm.edu
[Ruthenium(III)]CatalyticThe addition of Ru(III) significantly increases the reaction rate. researchgate.netuctm.edu
[H⁺]IndependentThe reaction rate is not affected by changes in the acidity of the medium. researchgate.netuctm.edu

Role of this compound Sequences in Supramolecular Assembly and Nanostructure Formation

The glycyl-aspartic acid motif is a key component of the Arginyl-glycyl-aspartic acid (RGD) sequence, a tripeptide that is fundamental to cell adhesion processes. This sequence is widely exploited in materials science and biotechnology for creating functional nanostructures and targeted therapies.

The RGD sequence, containing the glycyl-aspartic acid core, can direct the assembly of nanomaterials. In one study, a cyclic RGD peptide was used as a ligand to induce the aqueous synthesis of one-dimensional Cadmium Telluride (CdTe) nanocrystals. rsc.org These nanocrystals were uniform in size and exhibited excellent stability. The presence of the RGD motif on the surface of these nanostructures makes them promising candidates for use in biosensors and other biotechnological devices. rsc.orgresearchgate.net

The RGD sequence's ability to self-assemble and interact with other materials has also been used to conjugate peptides to nanoparticles. For example, cyclic RGD peptides have been attached to gold nanoclusters and silica-coated iron oxide core-shell nanoparticles, demonstrating their versatility in creating functional biomaterials for targeted applications. researchgate.netresearchgate.net

Table 3: Nanostructures Synthesized Using RGD Peptides This table highlights examples of nanostructures created using the RGD motif, which contains the Glycyl-Aspartic acid sequence.

NanostructurePeptide UsedKey Function of PeptideResulting MaterialPotential ApplicationReference(s)
1D NanocrystalsCyclic RGD peptideActs as a ligand and directing agentUniform, stable wurtzite CdTe nanocrystalsOptical and electrical devices, biosensors rsc.orgresearchgate.net
Functionalized NanoparticlesCyclic RGD peptideActs as a targeting ligandGold nanoclusters and iron oxide nanoparticles with surface-bound RGDTargeted drug delivery, medical imaging researchgate.netresearchgate.net

The RGD sequence is a primary recognition site for integrins, a family of cell surface receptors that mediate cell adhesion. The binding of fibrinogen to the platelet integrin GPIIb-IIIa is a critical step in blood clotting and thrombosis. This interaction is mediated by RGD sequences found within the fibrinogen molecule. nih.govnih.gov

Human fibrinogen contains two such sequences in its Aα-chain: RGDS at residues 572-575 and RGDF at residues 95-98. nih.gov Peptides containing the RGD sequence can inhibit fibrinogen from binding to activated platelets, thereby preventing platelet aggregation. nih.govashpublications.org Studies have shown that the local primary structure surrounding the RGD core influences its binding affinity. For instance, the RGDF peptide is a more potent inhibitor of fibrinogen binding than the RGDS peptide, indicating that the flanking amino acids play a significant role in the interaction with the integrin receptor. nih.gov The binding of RGD-containing proteins or peptides to integrins is an allosteric interaction, meaning that binding at one site can influence the receptor's conformation and its binding affinity at other sites. nih.gov

Table 4: Key Molecules in Fibrinogen-Platelet Adhesion This table outlines the roles of the essential components in the cell adhesion mechanism involving the Glycyl-Aspartic acid sequence as part of the RGD motif.

MoleculeTypeRole in AdhesionKey Sequence/SiteReference(s)
FibrinogenAdhesive ProteinBinds to platelets to mediate aggregation and cross-linking.Aα-chain RGD sequences (RGDS and RGDF) nih.govnih.govashpublications.org
GPIIb-IIIaPlatelet Receptor (Integrin)Binds to the RGD sequence of fibrinogen upon platelet activation.Fibrinogen binding site nih.govashpublications.org
RGD PeptidesOligopeptidesInhibit fibrinogen binding to platelets by competing for the integrin receptor.Arg-Gly-Asp motif nih.govnih.gov

Cyclic RGD Peptide-Induced Synthesis of Nanostructures

This compound in Antimicrobial and Antibiofilm Research

Current research provides insights into compounds structurally related to this compound, which may offer a contextual basis for its potential activities. For instance, studies have been conducted on Lysyl-Aspartic acid, as well as the individual D- and L-isomers of aspartic acid. However, these findings are not directly transferable to the dipeptide . The unique chemical structure resulting from the peptide bond between glycine (B1666218) and DL-aspartic acid necessitates specific investigation to determine its intrinsic antimicrobial or antibiofilm efficacy. At present, dedicated studies to elucidate these properties for this compound are not prominently available in the reviewed scientific literature.

This compound as a Substrate for Gamma-Glutamyl Transpeptidase in Microorganisms

In contrast to the lack of antimicrobial data, the role of related glycyl-dipeptides as substrates for microbial enzymes is better documented, particularly concerning Gamma-Glutamyl Transpeptidase (GGT). GGT is a key periplasmic and membrane-bound enzyme in microorganisms that facilitates the breakdown and transport of peptides, playing a significant role in nutrient acquisition. frontiersin.org The enzyme functions by transferring the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor molecule, which can include water, amino acids, or small peptides. frontiersin.org

Research has demonstrated that the substrate specificity of bacterial GGT extends to various dipeptides. Studies involving Escherichia coli K-12 have identified the dipeptide glycylglycine (B550881) as a proficient acceptor for the γ-glutamyl group, with an apparent Michaelis constant (Km) of 0.59 mM. frontiersin.orgasm.org Similarly, glycyl-L-alanine has been described as a fairly good acceptor for bacterial GGTs. frontiersin.org

More directly relevant is the finding that some strains of E. coli are capable of utilizing Glycyl-L-aspartic acid as a carbon source, which strongly implies that the microorganism possesses the necessary enzymatic machinery, such as peptidases, to cleave the dipeptide. nih.gov The utilization of Glycyl-L-aspartic acid by microorganisms designated as Generally Recognized as Safe (GRAS) has also been reported. This enzymatic cleavage is the initial step required for the cell to metabolize the constituent amino acids.

The mechanism of GGT involves a two-step reaction. Initially, the enzyme forms a covalent γ-glutamyl-enzyme intermediate. This intermediate is then resolved through one of two pathways: hydrolysis, where water acts as the acceptor, or transpeptidation, where an amino acid or peptide serves as the acceptor to form a new γ-glutamyl compound. nih.gov The efficiency of transpeptidation is typically higher in the presence of suitable acceptor molecules. nih.gov

The following table summarizes the known efficacy of various amino acids and dipeptides as acceptors for bacterial GGT, providing a framework for understanding the potential interaction of this compound with this enzyme.

Acceptor MoleculeEnzyme SourceEfficacy as an Acceptor
Glycylglycine E. coli K-12 GGTGood
Glycyl-L-alanine Bacterial GGTsFairly Good
L-Arginine E. coli K-12 GGTGood
L-Lysine Bacterial GGTsGood
L-Methionine Bacterial GGTsGood
L-Phenylalanine Bacterial GGTsGood
L-Alanine Bacterial GGTsPoor
L-Glutamine Bacterial GGTsPoor
L-Glutamic acid Bacterial GGTsPoor
L-Serine Bacterial GGTsPoor

Emerging Research Directions and Future Perspectives for Glycyl Dl Aspartic Acid

Novel Therapeutic Strategies Based on Glycyl-DL-Aspartic Acid Derivatives

The core structure of glycyl-aspartic acid is a key component of the Arginyl-glycyl-aspartic acid (RGD) sequence, a tripeptide motif that plays a crucial role in cell adhesion processes. This RGD sequence is recognized by integrins, a family of cell surface receptors that mediate cell-extracellular matrix interactions. cymitquimica.com Consequently, derivatives of glycyl-aspartic acid, particularly RGD-containing peptides, are at the forefront of developing targeted therapeutic strategies.

Researchers are engineering novel drug delivery systems by decorating nanoparticles and other drug carriers with RGD peptides. nih.govmdpi.com This strategy aims to deliver therapeutic agents specifically to cells that overexpress certain integrins, a common characteristic of cancer cells and tissues undergoing angiogenesis. nih.govmdpi.com For instance, RGD-functionalized nanocarriers have been developed to deliver chemotherapy drugs like doxorubicin (B1662922) directly to tumor sites, which could enhance efficacy while minimizing side effects on healthy tissues. mdpi.com One study demonstrated that an RGD-decorated nanosystem for delivering tangeretin (B192479) and atorvastatin (B1662188) exhibited significant cytotoxicity in HT-29 colorectal cancer cells without affecting normal cells. mdpi.com

The development of prodrugs represents another promising therapeutic avenue. nih.govmdpi.com By attaching amino acids or dipeptides like glycyl-aspartic acid to a parent drug, researchers can improve its pharmacological properties, such as bioavailability and targeted delivery. nih.govmdpi.com These peptide-based drugs can be designed to target specific proteins or processes involved in diseases like cancer and inflammation. smolecule.com For example, Risuteganib, a synthetic RGD-class peptide, targets integrin receptors implicated in age-related macular degeneration to restore homeostasis in the retina. medchemexpress.com

Therapeutic StrategyDerivative/ConceptApplication AreaResearch Finding
Targeted Drug Delivery Arginyl-glycyl-aspartic acid (RGD) PeptidesCancer Therapy (e.g., Hepatocellular Carcinoma, Colorectal Cancer)RGD-modified nanoparticles can specifically target integrin receptors overexpressed on tumor cells, enhancing drug accumulation at the tumor site. nih.govmdpi.comnih.gov
Prodrug Development Amino Acid & Dipeptide ConjugatesGeneral Drug DeliveryAttaching amino acid moieties to drugs can improve bioavailability, reduce toxicity, and enable targeted delivery to specific tissues or organs. nih.govmdpi.com
Integrin-Targeted Therapy Synthetic RGD-class Peptides (e.g., Risuteganib)Ocular Diseases (e.g., AMD)Synthetic peptides mimicking the RGD sequence can modulate integrin activity to treat diseases like dry age-related macular degeneration. medchemexpress.com
Combination Therapy Co-loaded NanoparticlesCardiovascular Disease (e.g., Acute Myocardial Infarction)Nanoparticles co-modified with targeting peptides like RGD can deliver multiple therapeutic agents synergistically to ischemic tissues. nih.gov

This compound in Advanced Materials Science Research (e.g., Tissue Engineering)

In the realm of materials science, this compound and its derivatives are valuable components for creating advanced biomaterials, particularly for tissue engineering and regenerative medicine. cymitquimica.com The ability of its structure to mimic the binding sites of proteins involved in cell adhesion makes it a prime candidate for designing bioactive scaffolds that can support cell growth and tissue formation. cymitquimica.com

The dipeptide's structure is being incorporated into hydrogels, which are water-retaining, biocompatible materials. smolecule.com These peptide-based hydrogels can be engineered to have specific properties for applications like drug delivery and wound healing. smolecule.com The self-assembly properties of peptides containing the Gly-Asp sequence are being explored to create nanoscale architectures and functional nano-scale systems. researchgate.net

Furthermore, the simple structure of glycyl-aspartic acid serves as a model for designing biomimetic materials that replicate the function of biological tissues. smolecule.com These materials have potential applications in implants and prosthetics. smolecule.com For instance, because proteins rich in aspartic acid and glycine (B1666218) are pivotal in controlling the formation of biominerals like aragonite in corals and mollusks, studying the effects of glycyl-l-aspartic acid on calcium carbonate crystallization provides insights into biomineralization. acs.org This knowledge is crucial for developing new materials with controlled structural and mechanical properties.

Application AreaMaterial TypeRole of this compoundResearch Focus
Tissue Engineering Bioactive ScaffoldsMimics cell-adhesion protein binding sites to promote cell attachment and growth. cymitquimica.comDeveloping scaffolds that guide tissue regeneration by presenting specific biological signals to cells.
Regenerative Medicine Self-Assembling HydrogelsForms the backbone of peptide sequences that self-assemble into nanofibrous networks. smolecule.comresearchgate.netCreating injectable materials for tissue repair and controlled release of therapeutic agents.
Biomimetic Materials Biomimetic SurfacesUsed as a building block to create materials that mimic the structure and function of natural tissues. smolecule.comDesigning advanced materials for medical implants and prosthetics with improved biocompatibility.
Biomineralization Crystal Growth ModifiersInfluences the morphology and structure of inorganic crystals like aragonite. acs.orgUnderstanding and controlling the formation of hybrid organic-inorganic materials.

Cross-Disciplinary Research Integrating this compound Studies with other Biological Systems

This compound serves as a significant model compound for bridging different areas of biological research. cymitquimica.com Its fundamental role in peptide interactions allows scientists to investigate broader biological phenomena, from protein structure to metabolic pathways.

In proteomics and structural biology, the dipeptide is used to understand how peptide bonds and amino acid side chains influence the conformation and function of larger proteins. cymitquimica.com Studies involving chemical cross-linking of RGD peptides to platelet receptors, for example, have helped to map the binding sites on integrins and understand how these interactions are regulated. nih.gov The study of post-translational modifications, such as aspartic acid isomerization, in peptides containing this sequence reveals how subtle structural changes can significantly alter biological activity. mdpi.com

In the context of metabolomics, glycyl-dipeptides are studied as products of protein metabolism and as signaling molecules themselves. Glycyl-glutamine, a related dipeptide, is known to be an endogenous neuropeptide. medchemexpress.com Research on glycyl radical enzymes (GREs), which are abundant in the human gut microbiome, highlights the importance of glycine-containing molecules in microbial metabolism and their potential impact on host health. nih.govacs.org Understanding the interactions of simple dipeptides within complex biological systems, such as the gut microbiome or in the process of biomineralization in marine organisms, provides a window into the intricate molecular communication that governs life. acs.orgnih.gov

Research FieldIntegration ConceptSystem StudiedKey Insight
Structural Biology Model for Peptide InteractionsIntegrin-RGD BindingChemical cross-linking and molecular dynamics simulations reveal the precise topography of peptide-receptor binding sites. nih.govresearchgate.net
Biomineralization Biomolecule-Mineral InteractionCoral and Mollusk Skeleton FormationGlycyl-L-aspartic acid influences the precipitation rate and morphology of aragonite, demonstrating the role of small peptides in biomineral formation. acs.org
Proteomics Post-Translational ModificationToxin BioactivityIsomerization of aspartic acid within a peptide sequence can significantly alter its three-dimensional structure and physiological effects. mdpi.com
Microbiome Research Microbial MetabolismHuman Gut MicrobiomeGlycyl radical enzymes, which utilize a glycine residue for catalysis, are abundant in gut microbes and play key roles in their metabolism. nih.gov

Q & A

Q. What are the optimal experimental conditions for synthesizing Glycyl-dl-aspartic acid, and how can its purity be validated?

this compound synthesis typically involves condensation reactions between glycine and DL-aspartic acid under controlled pH and temperature. To ensure purity, researchers should employ techniques such as high-performance liquid chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Solubility in hot water (as noted for DL-aspartic acid derivatives) should guide recrystallization steps . Documentation of reaction parameters (e.g., molar ratios, solvent systems) is critical for reproducibility, aligning with best practices for experimental replication .

Q. How should researchers handle and store this compound to maintain stability during experiments?

this compound decomposes above 300°C and is soluble in hot water but insoluble in nonpolar solvents. Storage recommendations include airtight containers in cool, dry environments to prevent hygroscopic degradation. Stability tests under varying temperatures and pH levels should precede long-term studies. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for assessing decomposition profiles .

Q. What foundational kinetic studies exist for this compound in condensation reactions, and how are they designed?

Early studies, such as the condensation with ninhydrin, use spectrophotometric methods to monitor reaction rates. Baseline experiments involve fixed reactant concentrations, controlled temperatures, and buffer systems to maintain pH. Researchers should replicate these setups while incorporating controls (e.g., blank reactions without catalysts) to isolate kinetic effects .

Advanced Research Questions

Q. How do micellar systems (e.g., TTAB/14-s-14 gemini micelles) influence the kinetics of this compound reactions, and what methodological considerations are critical?

Micellar catalysis studies require comparative kinetic assays under micelle-free and micelle-rich conditions. For example, gemini micelles enhance reaction rates by concentrating reactants at interfacial regions. Researchers must optimize micelle concentration using conductivity measurements and critical micelle concentration (CMC) determinations. Solvent effects (e.g., ethanol addition) should be tested to differentiate micellar vs. solvent-driven rate changes .

Q. What strategies resolve contradictions in reported reaction rate constants for this compound across studies?

Discrepancies may arise from variations in pH, ionic strength, or instrumentation. A systematic approach includes:

  • Replicating prior experiments with identical conditions.
  • Validating spectrophotometric calibration curves and detector linearity.
  • Applying multivariate analysis to isolate confounding variables (e.g., temperature fluctuations). Cross-referencing raw data availability (e.g., via repositories or author correspondence) is advised .

Q. How can computational modeling complement experimental studies of this compound’s reaction pathways?

Density functional theory (DFT) calculations can predict transition states and energetics for condensation mechanisms. Researchers should validate models against experimental kinetic data (e.g., activation energies) and isotopic labeling results. Open-source tools like Gaussian or ORCA are recommended for reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducibility in studies involving this compound?

  • Document all synthetic steps, including solvent batches and purification methods.
  • Share raw data and instrument parameters via repositories (e.g., Zenodo).
  • Use standardized citation formats for chemical databases and primary literature .

Q. How should researchers design experiments to investigate the biochemical roles of this compound derivatives?

For applications like peptide synthesis or enzyme substrates, employ:

  • Radiolabeling (e.g., ¹⁴C isotopes) to track metabolic pathways.
  • Circular dichroism (CD) spectroscopy to assess chiral interactions.
  • Cell-based assays to evaluate cytotoxicity or bioavailability .

Literature and Data Management

Q. How can researchers contribute to addressing gaps in this compound literature?

Propose studies that:

  • Explore under-researched solvents or catalysts (e.g., ionic liquids).
  • Integrate machine learning for reaction optimization.
  • Publish negative results to clarify contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.